

Investigating the Anti-Angiogenic Effects of Caffeic Acid Phenethyl Ester (CAPE)

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Compound of Interest

Compound Name: Caffeic Acid Phenethyl Ester

Cat. No.: B1668274

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Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. **Caffeic Acid Phenethyl Ester (CAPE)**, a natural compound derived from honeybee propolis, has demonstrated significant anti-angiogenic properties, making it a promising candidate for cancer therapy. This document provides a detailed overview of the effects of CAPE on angiogenesis, summarizing key quantitative data, outlining experimental protocols for in vitro and in vivo assays, and illustrating the involved signaling pathways.

Introduction

The progression of solid tumors beyond a few millimeters in size is critically dependent on the establishment of a dedicated blood supply through angiogenesis. This complex process involves the proliferation, migration, and differentiation of endothelial cells to form new vascular networks. Key signaling molecules, including Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR-2), play a central role in initiating and sustaining angiogenesis. Consequently, targeting these pathways is a cornerstone of modern cancer therapy.

Caffeic Acid Phenethyl Ester (CAPE) has emerged as a potent natural inhibitor of angiogenesis.^{[1][2]} It exerts its effects by modulating multiple signaling cascades involved in endothelial cell function and the tumor microenvironment. This application note details the mechanisms of CAPE's anti-angiogenic activity and provides standardized protocols for its investigation.

Data Presentation

The anti-angiogenic effects of CAPE have been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Effects of CAPE on Angiogenesis

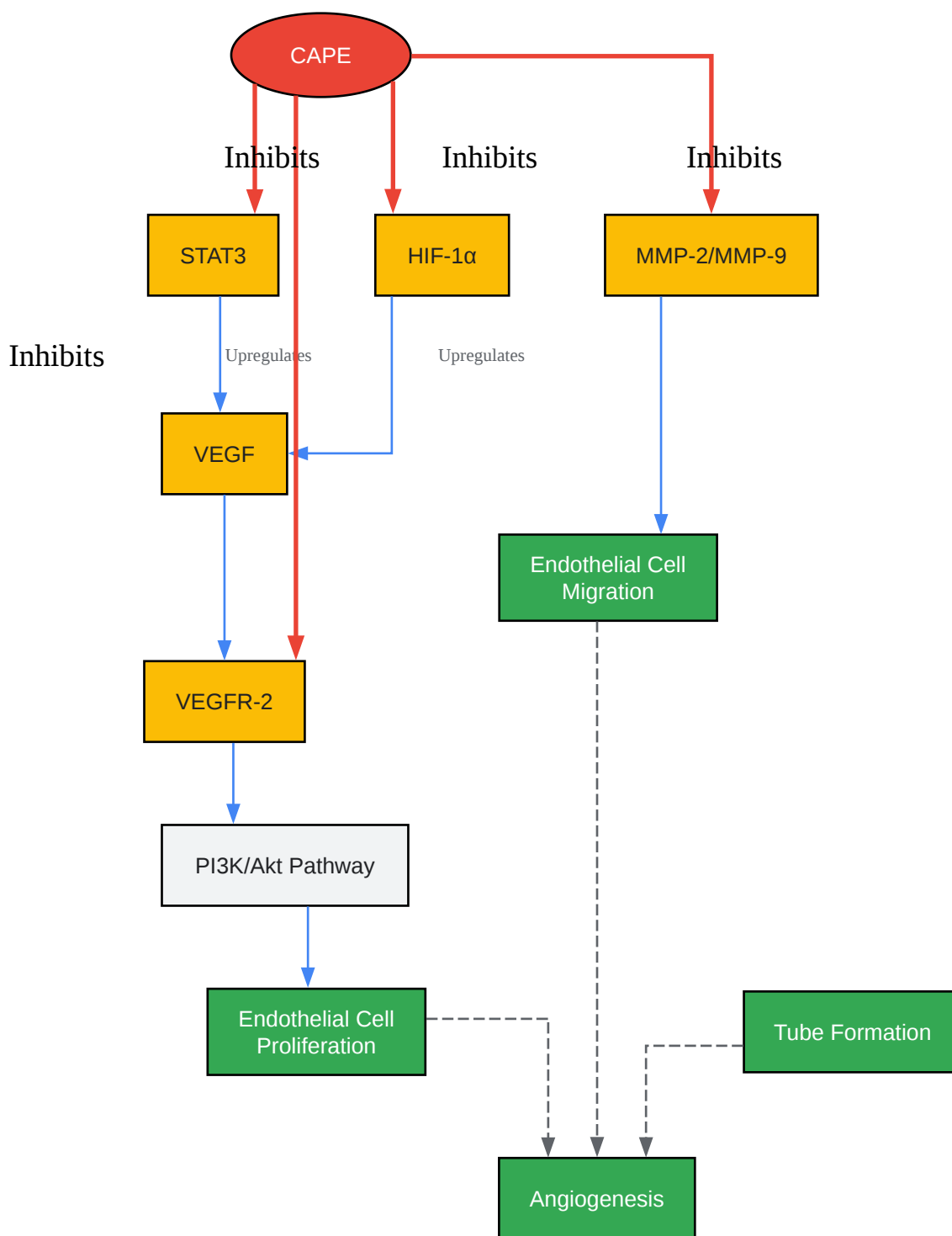
Assay	Cell Line	CAPE Concentration	Observed Effect	Reference
Tube Formation	HUVEC	1.5 µg/mL	52.7% inhibition of capillary-like tube formation.	[2]
Tube Formation	HUVEC	6 µg/mL	Significant inhibition of network formation.	
Cell Invasion	CT26 colon adenocarcinoma	6 µg/mL	47.8% inhibition of cell invasion.	[2]
VEGF Secretion	MDA-231 breast cancer	10 µM	Statistically significant inhibition of VEGF secretion.	[3]
VEGF Secretion	MDA-231 breast cancer	20 µM	Highly significant inhibition of VEGF secretion.	[3]
VEGF Secretion	MDA-231 breast cancer	30 µM	Very highly significant inhibition of VEGF secretion.	[3]
MMP-2 and MMP-9 Expression	CT26 colon adenocarcinoma	6 µg/mL	Decreased expression of MMP-2 and MMP-9.	[2]

Table 2: In Vivo Effects of CAPE on Angiogenesis

Assay	Animal Model	CAPE Dosage	Observed Effect	Reference
Pulmonary Metastasis	BALB/c mice with CT26 cells	10 mg/kg/day (i.p.)	Reduced pulmonary metastatic capacity and decreased plasma VEGF levels.	[2]
Tumor Neovascularization	C57BL/6 and BALB/c mice	Not specified	Inhibited growth and neovascularization of primary tumors.	[1]
Matrigel Plug Assay	Mice	Not specified	Blocked VEGF-stimulated neovascularization.	[1]

Signaling Pathways Modulated by CAPE

CAPE's anti-angiogenic effects are mediated through the modulation of several key signaling pathways. CAPE has been shown to suppress the activation of VEGFR-2, a primary receptor for VEGF, thereby inhibiting downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[1] Furthermore, CAPE interferes with the hypoxia-inducible factor-1 α (HIF-1 α) and signal transducer and activator of transcription 3 (STAT3) pathways, which are critical for the transcriptional activation of pro-angiogenic genes like VEGF.[4] CAPE also downregulates the expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are essential for the degradation of the extracellular matrix, a crucial step in endothelial cell invasion and new vessel formation.[2]

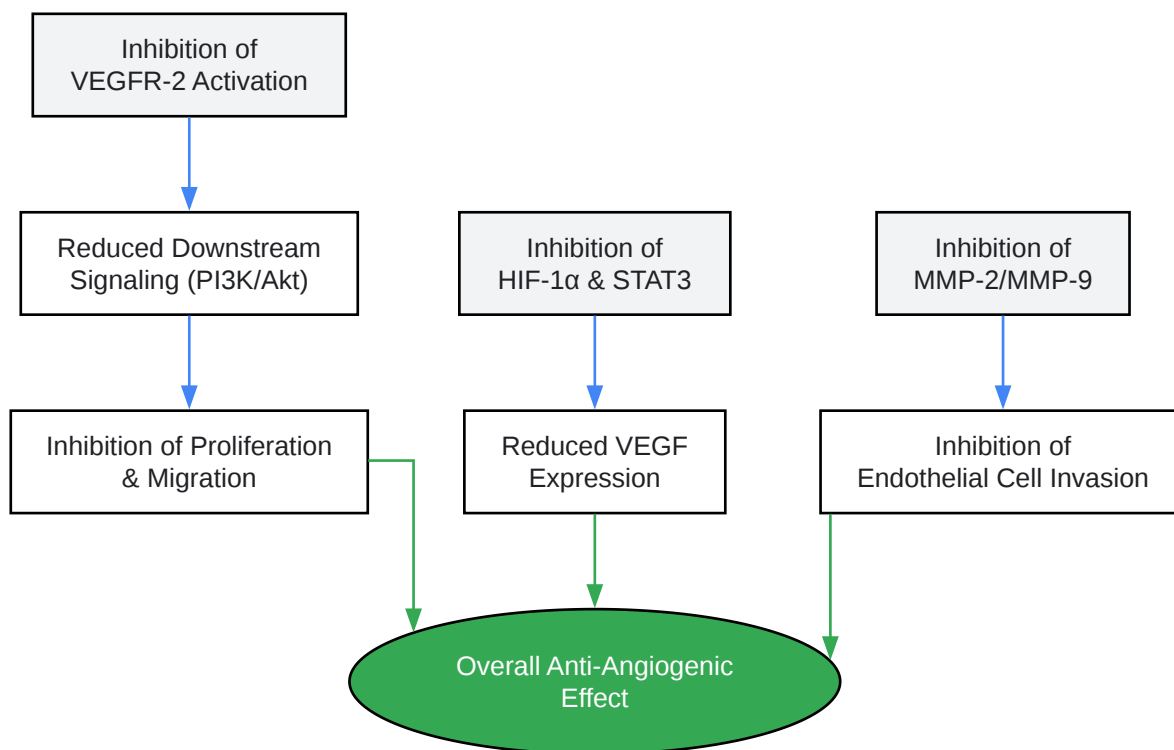
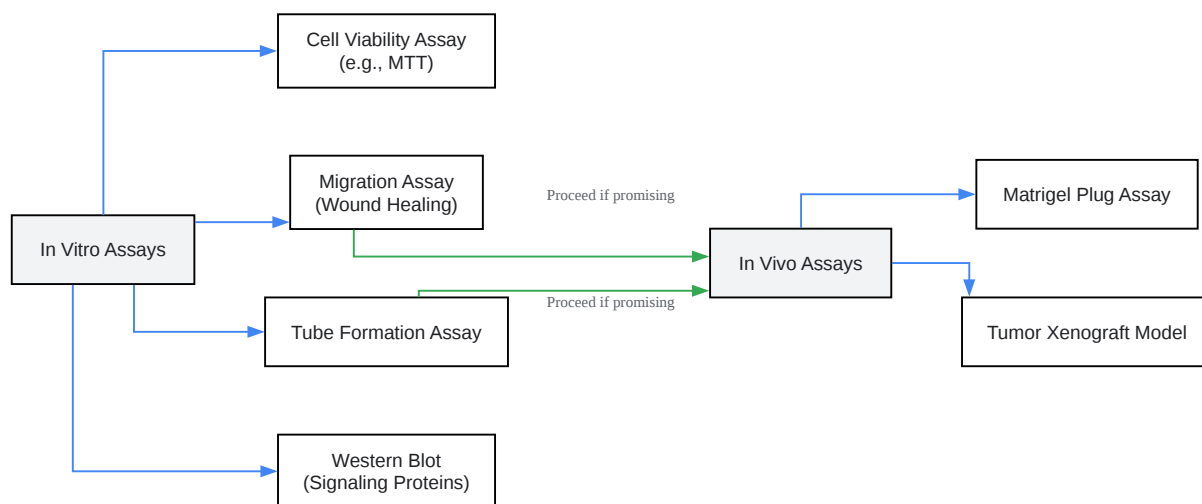


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Caption: CAPE inhibits angiogenesis by targeting multiple signaling pathways.

Experimental Workflow

A typical workflow for investigating the anti-angiogenic properties of a compound like CAPE involves a series of in vitro and in vivo assays.



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